2-Fluoro-5-methoxycinnamic acid
Overview
Description
2-Fluoro-5-methoxycinnamic acid is a chemical compound belonging to the class of cinnamic acids. It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxycinnamic acid typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions generally include the use of a weak base such as piperidine or pyridine and heating the reaction mixture to facilitate the condensation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2-fluoro-5-methoxyphenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Scientific Research Applications
2-Fluoro-5-methoxycinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the fluorine atom enhances its binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the fluorine and methoxy groups.
2-Fluorocinnamic Acid: Similar structure but without the methoxy group.
5-Methoxycinnamic Acid: Similar structure but without the fluorine atom.
Uniqueness: 2-Fluoro-5-methoxycinnamic acid is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methoxy group increases its solubility and reactivity .
Properties
IUPAC Name |
(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGKLPZLSEETO-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623188 | |
Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682805-01-2 | |
Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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